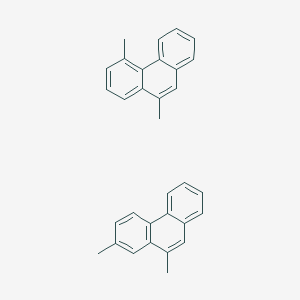
2,10-/4,10-Dimethylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,10-/4,10-Dimethylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two methyl groups attached to the phenanthrene structure at the 2,10- or 4,10- positions. It has a molecular formula of C16H14 and a molecular weight of 206.2824 g/mol .
Preparation Methods
The synthesis of 2,10-/4,10-Dimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions .
Chemical Reactions Analysis
2,10-/4,10-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring positions
Scientific Research Applications
2,10-/4,10-Dimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research has shown that certain derivatives of dimethylphenanthrene exhibit biological activity, making them useful in studying biochemical pathways.
Industry: This compound is used in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 2,10-/4,10-Dimethylphenanthrene involves its interaction with cellular components. It can form adducts with DNA, leading to mutations and potentially initiating carcinogenic processes. The compound’s metabolism in the liver produces reactive intermediates, such as dihydrodiols, which can further react to form DNA-damaging agents .
Comparison with Similar Compounds
2,10-/4,10-Dimethylphenanthrene is unique due to its specific methylation pattern. Similar compounds include:
- 1,4-Dimethylphenanthrene
- 1,9-Dimethylphenanthrene
- 2,7-Dimethylphenanthrene
- 3,6-Dimethylphenanthrene
- 4,5-Dimethylphenanthrene
- 4,9-Dimethylphenanthrene
These compounds differ in the positions of the methyl groups, which can significantly affect their chemical properties and biological activities .
Properties
Molecular Formula |
C32H28 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2,10-dimethylphenanthrene;4,10-dimethylphenanthrene |
InChI |
InChI=1S/2C16H14/c1-11-6-5-9-14-12(2)10-13-7-3-4-8-15(13)16(11)14;1-11-7-8-15-14-6-4-3-5-13(14)10-12(2)16(15)9-11/h2*3-10H,1-2H3 |
InChI Key |
FFXVHDJMLPFKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C=C2C.CC1=C2C3=CC=CC=C3C=C(C2=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)
![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13809738.png)

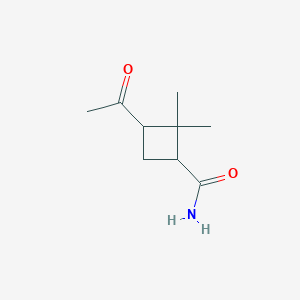
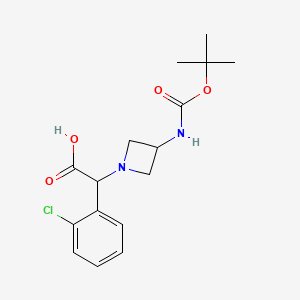

![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
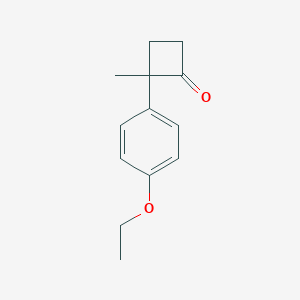
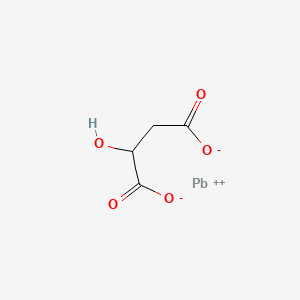
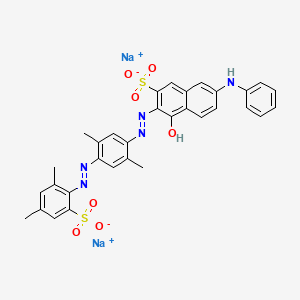


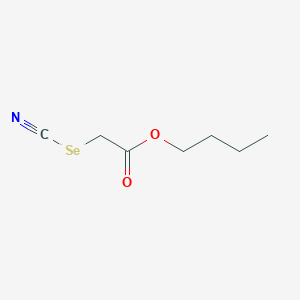
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
